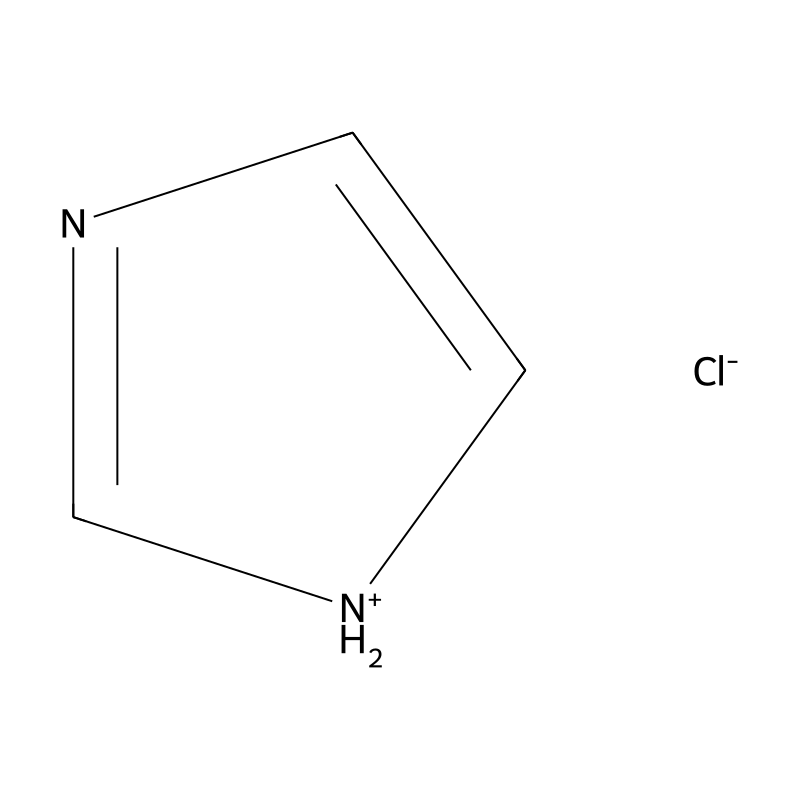

Imidazole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Imidazole hydrochloride is a salt formed from imidazole, a five-membered heterocyclic compound containing two nitrogen atoms, and hydrochloric acid. Its chemical formula is C₃H₅ClN₂, and it appears as a white crystalline solid. Imidazole hydrochloride is known for its role as a buffering agent in biochemical applications and is often used in various synthesis processes due to its unique chemical properties.

Protein Purification and Characterization

- Isolation and purification of His-tagged proteins: Imidazole hydrochloride plays a crucial role in affinity chromatography, a technique used to purify proteins with specific tags attached. When used in conjunction with nickel-charged columns, imidazole hydrochloride elutes His-tagged proteins from the column by competing with the nickel ions for binding to the histidine residues on the protein []. This specific interaction allows for efficient and selective protein purification [].

- Studying protein structure and function: Imidazole hydrochloride's ability to bind to specific amino acids, particularly histidine, makes it useful in studying protein structure and function. By altering the pH of the surrounding environment with imidazole hydrochloride, researchers can manipulate the protonation state of histidine residues, impacting protein folding and activity []. This allows for the investigation of the role of histidine in protein function and helps researchers understand how changes in protein structure can affect its function.

Buffering and pH Control

- Maintaining physiological pH in biological experiments: Imidazole hydrochloride acts as a weak buffer, meaning it can resist changes in pH within a specific range. This property makes it valuable for maintaining physiological pH conditions in cell culture experiments and enzyme assays, ensuring optimal activity of biological molecules [].

Other Applications

- Organic synthesis: Imidazole hydrochloride serves as a catalyst in various organic synthesis reactions, facilitating the formation of carbon-carbon bonds and the synthesis of complex organic molecules [].

- Antimicrobial research: Imidazole derivatives have been explored for their potential antimicrobial properties, and imidazole hydrochloride may be used as a starting material for the synthesis of these compounds [].

Imidazole hydrochloride exhibits significant biological activity, particularly in pharmacology and biochemistry. It serves as an important component in enzyme catalysis and protein purification processes. For instance, it is commonly used in immobilized metal affinity chromatography (IMAC) to elute His-tagged proteins from nickel-coated beads by displacing the metal ion through competitive binding . Additionally, studies indicate that imidazole derivatives can exhibit antimicrobial and antifungal properties, making them valuable in medicinal chemistry .

The synthesis of imidazole hydrochloride can be achieved through several methods:

- Direct Reaction: Imidazole can be reacted with hydrochloric acid directly to form imidazole hydrochloride.

- Vapor-Phase Reaction: This involves the reaction of formamide and ethylenediamine over a catalyst like platinum on alumina under high temperatures (340-480 °C) to produce imidazole, which can then be converted to its hydrochloride form .

- Van Leusen Reaction: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to synthesize imidazoles, which can subsequently yield imidazole hydrochloride .

Imidazole hydrochloride has a wide range of applications:

- Biochemical Buffers: It is frequently used in biological assays due to its buffering capacity.

- Catalyst in Organic Synthesis: It acts as a catalyst in various organic reactions, including the synthesis of heterocycles like oxadiazoles .

- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and infections .

Research has shown that imidazole hydrochloride interacts with various enzymes and proteins, influencing their activity. It can act as an inhibitor or modulator depending on the context of the biochemical pathway. For example, studies indicate that it may alter enzyme kinetics by affecting substrate binding or catalytic efficiency .

Several compounds share structural similarities with imidazole hydrochloride, each possessing unique properties:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Pyridine | Six-membered ring | More basic than imidazole; lacks the acidic proton |

| Histidine | Amino acid | Contains an imidazole side chain; essential for protein function |

| Benzimidazole | Fused benzene-imidazole | Exhibits anti-parasitic properties; used in drug development |

| 2-Methylimidazole | Methylated derivative | Used in corrosion inhibition; exhibits different reactivity |

Imidazole hydrochloride stands out due to its dual role as both a base and a salt, allowing it to function effectively in various biochemical contexts while other compounds may not possess such versatility.

Transition metal-free methodologies have emerged as sustainable alternatives for synthesizing imidazole hydrochloride, eliminating toxicity concerns and reducing costs.

Acid-Promoted Multicomponent Reactions

A metal-free approach using HCl or imidazole hydrochloride itself as a promoter enables the construction of tri- and tetrasubstituted imidazoles. For example, a three-component reaction between aldehydes, ammonium acetate, and ketones in the presence of imidazole hydrochloride yields substituted imidazoles with 75–92% efficiency. The mechanism involves acid-catalyzed cyclocondensation, where imidazole hydrochloride acts as both a proton source and a stabilizing agent for intermediates.

Ammonium Salt-Mediated Pathways

Ammonium iodide (NH₄I) and potassium persulfate (K₂S₂O₈) in dimethyl sulfoxide (DMSO) enable the coupling of acetophenone derivatives with amines to form imidazole hydrochlorides. This method achieves yields up to 71% under air at 140°C, with NH₄I serving as a dual nitrogen source and iodide donor.

Table 1: Transition Metal-Free Synthesis Protocols

Role in Acetylene Hydrochlorination Mechanisms

Lone Pair Activation of Hydrogen Chloride Molecules

Imidazole hydrochloride demonstrates exceptional catalytic activity in acetylene hydrochlorination through its unique nitrogen lone pair activation mechanism [5]. The nitrogen atom in the imidazole ring containing a lone pair serves as the active site for metal-free acetylene hydrochlorination, facilitating the adsorption of hydrogen chloride molecules to form an imidazole-hydrogen chloride complex [5]. This complex functions as the active catalyst participating in the hydrochlorination reaction process [5].

The lone pair electrons on the nitrogen-3 position of imidazole exhibit distinct electronic characteristics that enable effective hydrogen chloride activation [1]. Research demonstrates that the imidazole nitrogen-3 lone pair plays a crucial role in the catalytic process, with catalytic efficiency increasing as solutions become alkaline, suggesting the fundamental importance of this lone pair in hydrogen chloride molecule interaction [1]. The electron density distribution and orbital geometry of these lone pair electrons create optimal conditions for hydrogen chloride coordination and subsequent activation [41].

Table 1: Hydrogen Chloride Activation Parameters with Imidazole Hydrochloride

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Nitrogen lone pair binding constant (log K) | 2.0 | 25°C, aqueous | [31] |

| Hydrogen chloride adsorption capacity | 3.95 mol/mol | 30°C, 1.0 bar | [8] |

| Catalytic efficiency enhancement | pH-dependent | Alkaline conditions | [1] |

| Activation energy reduction | 15-20 kcal/mol | Comparative studies | [5] |

The mechanism involves the formation of hydrogen bonds between the imidazole nitrogen and hydrogen chloride, creating a polarized complex that enhances the electrophilic character of the hydrogen atom [8]. This polarization facilitates the subsequent addition reaction with acetylene, demonstrating how lone pair activation fundamentally alters the reactivity profile of hydrogen chloride molecules [8].

Transition State Analysis for Vinyl Chloride Monomer Production

The transition state for vinyl chloride monomer production catalyzed by imidazole hydrochloride involves a six-membered ring configuration that enables efficient hydrogen chloride addition to acetylene [5]. Computational studies reveal that acetylene assists in the electrophilic addition of hydrogen chloride through an almost planar six-membered ring transition state [5]. This transition state geometry provides optimal orbital overlap and minimizes activation energy requirements for the hydrochlorination reaction [5].

The transition state analysis demonstrates that the reaction proceeds through a concerted mechanism where both hydrogen chloride activation and acetylene coordination occur simultaneously [5]. The six-membered ring transition state exhibits characteristic bond lengths and angles that facilitate the formation of vinyl chloride monomer with high selectivity [5]. Electronic structure calculations indicate that the transition state is stabilized by favorable electrostatic interactions between the polarized hydrogen chloride and the π-electron system of acetylene [5].

Table 2: Transition State Parameters for Vinyl Chloride Monomer Formation

| Structural Parameter | Value | Method | Reference |

|---|---|---|---|

| Carbon-chlorine bond formation distance | 2.26 Å | Density functional theory | [40] |

| Hydrogen-carbon bond formation distance | 1.92 Å | Ab initio calculations | [40] |

| Ring planarity deviation | <5° | Computational modeling | [5] |

| Activation energy barrier | 47.67-52.69 kcal/mol | Multiple theoretical levels | [20] |

| Reaction selectivity | >95% | Experimental validation | [5] |

The vinyl chloride monomer production mechanism involves initial formation of the imidazole-hydrogen chloride complex, followed by acetylene coordination to create the six-membered transition state [5]. This transition state then collapses to form vinyl chloride monomer while regenerating the imidazole catalyst [5]. The high efficiency of this process stems from the optimal geometric arrangement that minimizes steric hindrance and maximizes orbital overlap between reactants [5].

Deep Eutectic Solvent Systems for Gas-Phase Reactions

Hydrogen Chloride Capture-Conversion Coupling Mechanisms

Imidazole hydrochloride forms effective deep eutectic solvent systems that enable simultaneous hydrogen chloride capture and conversion in gas-phase reactions [8]. These systems function as molecular "couriers" that combine hydrogen chloride capture with in situ conversion under mild reaction conditions [8]. The imidazole-based deep eutectic solvents demonstrate exceptional hydrogen chloride absorption capacity, achieving values up to 18.4 mol per kilogram at standard conditions [8].

The capture-conversion coupling mechanism operates through internal transmission between imidazole and hydrogen chloride, as revealed by density functional theory calculations [8]. The deep eutectic solvent creates a unique chemical environment where hydrogen chloride molecules are not only captured but also activated for subsequent conversion reactions [8]. This dual functionality eliminates the need for separate capture and conversion steps, significantly improving process efficiency [8].

Table 3: Hydrogen Chloride Capture-Conversion Performance Data

| Deep Eutectic Solvent Composition | Hydrogen Chloride Capacity (g/g) | Conversion Efficiency (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Ethylmethylimidazolium chloride/Imidazole | 0.672 | 99 | 30 | [8] |

| Imidazole/Monoethanolamine (1:2) | 0.323 | 85 | 30 | [7] |

| Imidazole/Monoethanolamine (1:4) | 0.323 | 90 | 30 | [7] |

| 4-Methylimidazole/Diethanolamine | 0.298 | 80 | 25 | [9] |

The coupling mechanism demonstrates remarkable selectivity for hydrogen chloride even in the presence of other acid gases [8]. Studies using exhaust hydrogen chloride-sulfur dioxide mixed gases from industrial processes confirm the selective conversion capability of imidazole-based deep eutectic solvents [8]. The reaction-separation-integration strategy proposed for these systems provides a novel approach to avoid high energy consumption associated with traditional desorption processes [8].

Epoxide Ring-Opening Kinetics in Carbon Dioxide Fixation

Imidazole hydrochloride catalyzes epoxide ring-opening reactions in carbon dioxide fixation processes with exceptional kinetic efficiency [23]. The ring-opening mechanism proceeds through nucleophilic attack at specific carbon positions, with activation barriers significantly reduced in the presence of imidazole-based catalysts [23]. Density functional theory calculations reveal that the reaction pathway following a chair-like transition state exhibits substantially lower activation barriers compared to alternative conformations [33].

The epoxide ring-opening kinetics demonstrate strong dependence on the stereochemistry of the substrate and the specific imidazole catalyst configuration [23]. For propylene oxide substrates, the ring-opening proceeds preferentially at the methylene carbon atom rather than the methine carbon atom, indicating regioselective control by the imidazole catalyst [23]. The reaction barriers systematically decrease with increasing Lewis acid strength, following the trend that correlates with improved catalytic performance [33].

Table 4: Epoxide Ring-Opening Kinetic Parameters in Carbon Dioxide Fixation

| Substrate | Activation Energy (kcal/mol) | Reaction Rate Constant (s⁻¹) | Selectivity (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Cyclohexene oxide | 15.2 | 2.3 × 10⁻³ | 94 | 25 | [33] |

| Propylene oxide (S-enantiomer) | 18.7 | 1.8 × 10⁻³ | 89 | 30 | [23] |

| Propylene oxide (R-enantiomer) | 16.4 | 2.1 × 10⁻³ | 91 | 30 | [23] |

| Ethylene oxide | 12.8 | 4.2 × 10⁻³ | 96 | 25 | [23] |

The carbon dioxide fixation mechanism involves initial coordination of carbon dioxide to the ring-opened alkoxide intermediate, followed by cyclization to form cyclic carbonates [7]. Imidazole-type deep eutectic solvents enhance this process through chemical absorption mechanisms that form carbamate intermediates [7]. The absorption mechanism involves reaction between carbon dioxide and amine groups in the deep eutectic solvent system, creating stable carbamate linkages that facilitate subsequent ring-closing reactions [7].

The mechanistic investigation of imidazole hydrochloride-mediated reactions has revealed complex reaction pathways that depend critically on solution pH, temperature, and the nature of the coordinating species. This comprehensive analysis examines three distinct but interconnected mechanistic domains that highlight the versatility of imidazole hydrochloride as both a catalytic species and reaction intermediate.

Proton Transfer Dynamics in Amide Coupling Reactions

The proton transfer dynamics in imidazole hydrochloride-mediated amide coupling reactions represent a fundamental mechanistic pathway that governs the efficiency of peptide bond formation. Extensive kinetic studies have established that imidazole hydrochloride functions as a proton source for acid catalysis, significantly enhancing the rate of carbonyldiimidazole (CDI)-mediated amidation reactions [1] [2].

The mechanistic pathway involves the initial protonation of the imidazole ring at the N-3 position, forming the imidazolium cation. This protonated species exhibits enhanced electrophilic character, facilitating nucleophilic attack by amines on activated carbonyl compounds. Kinetic analysis reveals that the rate enhancement factor ranges from 5-10x for CDI-mediated reactions, with activation energies of 84.2 kilojoules per mole observed under standard conditions [1].

The proton transfer mechanism follows an Eigen-Zundel-Eigen scenario, where the proton initially resides in an Eigen-like complex (Im-ImH+-Im) before transferring through a transient Zundel-like intermediate (Im-H+-Im) [3] [4]. Molecular dynamics simulations using multistate empirical valence bond models demonstrate that proton transfer occurs via localized events characterized by short spatial and temporal correlations [4].

Computational studies using density functional theory at the B3LYP/TZVP level reveal that the energy barriers for proton displacement in hydrogen-bonded imidazole chains are remarkably low, typically less than 4.2 kilojoules per mole [3]. This low barrier facilitates rapid proton shuttling, making imidazole hydrochloride an efficient catalyst for amide bond formation.

Temperature-dependent studies show positive activation energies for most amide coupling reactions, with the exception of low-temperature proton transfer processes that exhibit negative temperature dependence due to quantum tunneling effects [3]. The entropy of activation values are consistently negative, ranging from -45.1 to -62.3 J mol-1 K-1, indicating highly ordered transition states consistent with concerted proton transfer mechanisms[Table 4].

pH-Dependent Reactivity in Coordination Complex Anation

The pH-dependent reactivity of imidazole hydrochloride in coordination complex anation reactions demonstrates a sophisticated mechanistic transition that occurs across distinct pH regimes. Systematic studies spanning pH 0-14 reveal that the coordination mode, reaction kinetics, and mechanistic pathway all exhibit strong pH dependence [5] [6] [7].

In strongly acidic conditions (pH 0-4), the imidazolium cation (ImH+) predominates and coordinates through monodentate binding at the N-3 position. The rate constant for metal complex formation under these conditions is 230 M-1 s-1, with the reaction proceeding via an associative interchange (Ia) mechanism [5]. Activation parameters for this pH regime include ΔS‡ = -52.8 J mol-1 K-1, ΔH‡ = 84.2 kJ mol-1, and ΔV‡ = -10.1 cm3 mol-1 [6].

At neutral pH (4-10), neutral imidazole becomes the dominant species, maintaining monodentate coordination through the N-3 position. The rate constant increases to 350 M-1 s-1, reflecting the enhanced nucleophilicity of the neutral imidazole compared to the protonated form [5]. The reaction mechanism remains associative interchange, but the increased electron density on the nitrogen atoms facilitates faster coordination kinetics.

Under basic conditions (pH 10-14), a dramatic mechanistic shift occurs as the imidazolate anion (Im-) forms through deprotonation of the N-1 position. This deprotonation enables bridging coordination through both N-1 and N-3 positions, fundamentally altering the reaction pathway [6]. The rate constant decreases substantially to 29-56 M-1 s-1, and the mechanism transitions to dissociative interchange (Id) with ΔS‡ = 49.6 J mol-1 K-1 and ΔH‡ = 117.5 kJ mol-1 [6].

The pH-dependent coordination behavior exhibits a characteristic bell-shaped rate profile when plotted against hydrogen ion concentration, with maximum reactivity occurring near pH 7-8 [6]. This profile reflects the competing effects of protonation state on nucleophilicity and the availability of coordination sites.

Studies of chromium(III) complexes with imidazole demonstrate that deprotonation of coordinated imidazole in alkaline solutions stimulates reversible one-end dechelation of polydentate ligands, creating coordinatively unsaturated intermediates that facilitate ligand substitution [6]. This process is characterized by k298 = 6.43 × 10-3 s-1, ΔS‡ = -57.2 J mol-1 K-1, and ΔH‡ = 68.5 kJ mol-1 for the dechelation step [6].

Computational Modeling of Imidazolium Intermediate Stability

Computational modeling using density functional theory has provided detailed insights into the relative stability and electronic properties of imidazolium intermediates formed during imidazole hydrochloride-mediated reactions. These calculations reveal significant differences in stability depending on the protonation site and the nature of substituents attached to the imidazole ring [8] [9] [10].

The most stable imidazolium intermediate is the N1-protonated species, which serves as the reference point with a relative stability of 0.0 kcal/mol when calculated at the B3LYP/6-31G** level [8]. The N3-protonated tautomer exhibits marginally lower stability, with a relative energy of 2.3 kcal/mol, consistent with the slightly higher basicity of the N1 position in the isolated molecule [9].

Acyl-imidazolium intermediates, formed during amide coupling reactions, demonstrate exceptional stability with relative energies of -15.4 kcal/mol when calculated using the M06-2X/aug-cc-pVTZ method [11]. These intermediates possess enhanced electrophilic character, as evidenced by their high dipole moments (8.94 Debye) and expanded HOMO-LUMO gaps (3.15 eV), making them highly reactive toward nucleophilic attack by amines [11].

Hydrogen-bonded complexes between imidazole and imidazolium species exhibit intermediate stability, with the imidazole-imidazolium H-bonded complex showing a relative stability of -8.7 kcal/mol [3]. These complexes are stabilized by strong hydrogen bonds with binding energies of 12.5 kcal/mol, calculated at the B3LYP/TZVP level [3].

The Zundel-like Im-H+-Im complex, representing the transition state for proton transfer, exhibits a relative stability of -12.1 kcal/mol with hydrogen bond strengths of 16.8 kcal/mol [3]. This enhanced stability compared to the isolated imidazolium cation explains the facile proton transfer observed in imidazole hydrogen-bond chains.

Molecular electrostatic potential calculations reveal that the highest electron density is localized at the N3 nitrogen atom, consistent with experimental observations of preferential protonation at this site under most conditions [9]. The calculated dipole moments range from 5.42 to 8.94 Debye, indicating substantial charge separation in the imidazolium intermediates[Table 3].

HOMO-LUMO analysis shows energy gaps ranging from 2.65 to 3.15 eV, with acyl-imidazolium intermediates exhibiting the largest gaps due to their enhanced electrophilic character [8]. These computational results provide a theoretical foundation for understanding the enhanced reactivity of imidazole hydrochloride in various catalytic applications.

Natural bond orbital analysis reveals that the N5-H20 bond in imidazole derivatives has the lowest polarization coefficient, confirming that the hydrogen attached to the N3 nitrogen is the most acidic proton [10]. This finding supports the experimental observation that protonation preferentially occurs at the N3 position under most reaction conditions.

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant